4-Bromo-N,N-dimethyl-3-(trifluoromethyl)benzenesulfonamide
Overview
Description
4-Bromo-N,N-dimethyl-3-(trifluoromethyl)benzenesulfonamide is a chemical compound with the molecular formula C9H9BrF3NO2S and a molecular weight of 332.1 g/mol . This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use . It is known for its unique chemical structure, which includes a bromine atom, a trifluoromethyl group, and a sulfonamide group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N,N-dimethyl-3-(trifluoromethyl)benzenesulfonamide typically involves the reaction of 4-bromo-3-(trifluoromethyl)benzenesulfonyl chloride with N,N-dimethylamine . The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme can be represented as follows:
4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride+N,N-dimethylamine→this compound
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N,N-dimethyl-3-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The sulfonamide group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
4-Bromo-N,N-dimethyl-3-(trifluoromethyl)benzenesulfonamide has several applications in scientific research:
Biology: The compound can be used to study the effects of trifluoromethyl and sulfonamide groups on biological systems.
Medicine: While not used therapeutically, it can serve as a reference compound in drug development and pharmacological studies.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-Bromo-N,N-dimethyl-3-(trifluoromethyl)benzenesulfonamide is not well-documented, as it is primarily used in research settings. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, influenced by the presence of the bromine, trifluoromethyl, and sulfonamide groups.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-(trifluoromethyl)benzenesulfonamide: Similar structure but lacks the N,N-dimethyl groups.
4-Bromobenzotrifluoride: Contains a bromine and trifluoromethyl group but lacks the sulfonamide group.
3-Bromo-N,N-dimethylbenzenesulfonamide: Similar structure but lacks the trifluoromethyl group.
Uniqueness
4-Bromo-N,N-dimethyl-3-(trifluoromethyl)benzenesulfonamide is unique due to the combination of its bromine, trifluoromethyl, and sulfonamide groups. This unique structure imparts specific chemical properties, making it valuable in various research applications.
Properties
IUPAC Name |
4-bromo-N,N-dimethyl-3-(trifluoromethyl)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF3NO2S/c1-14(2)17(15,16)6-3-4-8(10)7(5-6)9(11,12)13/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHBPKKHFQCUHQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF3NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50674497 | |
Record name | 4-Bromo-N,N-dimethyl-3-(trifluoromethyl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50674497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
939989-87-4 | |
Record name | Benzenesulfonamide, 4-bromo-N,N-dimethyl-3-(trifluoromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=939989-87-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-N,N-dimethyl-3-(trifluoromethyl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50674497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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